molecular formula C11H10F2O3 B1325280 5-(2,5-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-34-2

5-(2,5-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1325280
CAS No.: 898766-34-2
M. Wt: 228.19 g/mol
InChI Key: HSCTUQMLJQEKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds belong to the class of aryl ketovaleric acids, which are critical intermediates in pharmaceutical synthesis, particularly for drugs targeting metabolic pathways or serving as enzyme inhibitors. The absence of direct data on the 2,5-difluoro isomer necessitates a comparative analysis using available analogs, focusing on substituent positions, physicochemical properties, and applications.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCTUQMLJQEKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645333
Record name 5-(2,5-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-34-2
Record name 5-(2,5-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid typically involves the reaction of 2,5-difluorobenzene with a suitable precursor under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of palladium catalysts and boron reagents to form the desired carbon-carbon bonds. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(2,5-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,5-Difluorophenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 5-(2,5-Difluorophenyl)-5-oxovaleric acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of structurally related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS No. Key Applications/Notes Reference
5-(3,5-Difluorophenyl)-5-oxovaleric acid 3,5-difluoro C₁₁H₁₀F₂O₃ 228.19 845790-50-3 Pharmaceutical intermediate
5-(2-Fluorophenyl)-5-oxovaleric acid 2-fluoro C₁₁H₁₁FO₃ 210.2 199664-70-5 Impurity in Ezetimibe synthesis
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-fluoro C₁₁H₁₁FO₃ 210.2 149437-76-3 Synthetic intermediate
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid 3,4-dimethoxy C₁₃H₁₆O₅ 252.26 N/A Research chemical
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate Ester derivative C₁₃H₁₄F₂O₃ 256.24 898752-37-9 Protected form for synthesis
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate Methyl-ester variant C₁₃H₁₄F₂O₃ 256.24 1443350-58-0 Specialty intermediate

Key Observations:

  • Substituent Effects: Fluorine Position: The 3,5-difluoro derivative (228.19 g/mol) exhibits higher molecular weight than monofluoro analogs (210.2 g/mol) due to two fluorine atoms. The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group compared to methoxy-substituted analogs (e.g., 252.26 g/mol for 3,4-dimethoxy) .
  • Ester Derivatives :
    • Ethyl and methyl esters (e.g., CAS 898752-37-9 and 1443350-58-0) are lipophilic derivatives used to improve solubility in organic solvents during synthetic steps .

Biological Activity

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H8_{8}F2_{2}O3_{3}
  • CAS Number : 898766-34-2

The compound features a difluorophenyl group attached to a five-membered oxoacid structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes by binding to their active sites, thereby blocking catalytic activities. This mechanism is crucial in the context of drug development for diseases such as cancer and infections caused by resistant pathogens.
  • Protein-Ligand Interactions : The structural features of this compound allow it to participate in protein-ligand interactions that modulate cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive bacteria and fungi. The compound was tested using the broth microdilution method against multidrug-resistant strains, demonstrating significant antimicrobial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Acinetobacter baumannii8 μg/mL
Candida auris16 μg/mL

These results indicate that the compound could serve as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro using various cancer cell lines. The compound exhibited cytotoxic effects against human lung cancer cells (A549) and colorectal cancer cells (HCT-116).

Cell LineIC50 (μM)
A549 (lung cancer)10
HCT-116 (colorectal cancer)15

The mechanism underlying its anticancer activity may involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division . Molecular docking studies support these findings by demonstrating favorable binding interactions between the compound and target enzymes .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study evaluating several derivatives of carboxylic acids, including this compound, researchers found that modifications to the difluorophenyl group significantly enhanced antimicrobial activity against resistant strains. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Case Study 2: Anticancer Efficacy

A study focusing on the anticancer effects of various oxoacids revealed that this compound showed potent inhibitory effects on A549 cells. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction, confirming its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2,5-Difluorophenyl)-5-oxovaleric acid with high purity?

A two-step approach is commonly employed:

  • Step 1 : Suzuki-Miyaura cross-coupling of a boronic acid derivative (e.g., 2,5-difluorophenylboronic acid) with a halogenated valeric acid precursor (e.g., 5-bromovaleric acid) under palladium catalysis. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to achieve >85% yield .
  • Step 2 : Oxidation of the intermediate to form the 5-oxo group using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥98% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify the difluorophenyl moiety (δ 7.2–7.8 ppm, coupling patterns for aromatic protons) and oxovaleric acid backbone (δ 2.1–2.8 ppm for ketone protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to confirm purity (>98%) and monitor degradation products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the exact mass (calculated for C₁₁H₁₀F₂O₃: 252.06 g/mol) .

Q. What are the optimal storage conditions to ensure compound stability?

Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the ketone or carboxylic acid groups .

Advanced Research Questions

Q. How does the position of fluorine substitution (2,5 vs. 2,4 or 3,5) influence the compound’s bioactivity and metabolic stability?

  • Structure-Activity Relationship (SAR) : Compare inhibitory potency against target enzymes (e.g., kinases or carboxylases) using fluorophenyl analogs. For example, 2,5-difluorophenyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to 2,4-substituted derivatives .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess how fluorine positioning affects binding affinity to active sites .

Q. How to design in vitro assays to evaluate enzymatic inhibition mechanisms?

  • Kinase Inhibition Assay : Use a TRK kinase inhibition protocol (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km values. Include positive controls (e.g., entrectinib) and measure IC₅₀ values using dose-response curves (0.1–100 µM) .
  • Metabolic Stability in Hepatocytes : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) to predict in vivo half-life .

Q. How to resolve contradictions in pharmacological data across studies?

  • Assay Optimization : Standardize experimental conditions (e.g., buffer pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations or enzyme sources .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Methodological Notes

  • Safety Protocols : When handling fluorinated compounds, use hydrofluoric acid-resistant PPE (neoprene gloves, face shields) and maintain a neutralization kit (calcium gluconate gel) in case of exposure .
  • Data Reproducibility : Report detailed synthetic procedures (catalyst loading, solvent ratios) and analytical parameters (HPLC gradients, NMR acquisition times) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.